2-Amino-2-(3-tert-butylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-tert-butylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-tert-butylphenyl)ethan-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-tert-butylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-tert-butylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-tert-butylphenyl)ethan-1-ol
- 2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- 2-Amino-2-(4-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(3-tert-butylphenyl)ethan-1-ol is unique due to the presence of the tert-butyl group at the meta position, which influences its steric and electronic properties. This structural feature can affect its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituent positions or groups.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-2-(3-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-9(7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 |
InChI Key |
ARTWTZMLDJHIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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